molecular formula C7H8BrN B027599 3-Bromo-4-methylaniline CAS No. 7745-91-7

3-Bromo-4-methylaniline

Cat. No. B027599
CAS RN: 7745-91-7
M. Wt: 186.05 g/mol
InChI Key: GRXMMIBZRMKADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methylaniline is a chemical compound with the formula C7H8BrN. It is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is also suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .


Synthesis Analysis

3-Bromo-4-methylaniline may be used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylaniline consists of a benzene ring substituted with a bromine atom, a methyl group, and an amine group . The molecular weight is 186.049 .


Chemical Reactions Analysis

3-Bromo-4-methylaniline may be used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .


Physical And Chemical Properties Analysis

3-Bromo-4-methylaniline is a solid at room temperature . It has a boiling point of 254-257 °C and a melting point of 27-30 °C .

Scientific Research Applications

Synthesis of 1,7-dihalo Tröger’s Base Isomers

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Bromo-4-methylaniline is used in the synthesis of 1,7-dihalo Tröger’s base isomers . Tröger’s base and its derivatives are important in the field of supramolecular chemistry due to their unique structural properties.
  • Results or Outcomes: The synthesis results in the formation of 1,7-dihalo Tröger’s base isomers . The yield and purity of the product would depend on the specific reaction conditions.

Investigation of Radical Cation Reactions with O2

  • Scientific Field: Physical Chemistry
  • Application Summary: 3-Bromo-4-methylaniline is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .
  • Methods of Application: The compound is used to generate the radical cations, which are then reacted with O2. The reactions are monitored using ion-trap mass spectrometry .
  • Results or Outcomes: The outcomes of these reactions provide insights into the behavior of these radical cations, which are important in various chemical processes .

Safety And Hazards

3-Bromo-4-methylaniline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

3-bromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMMIBZRMKADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228161
Record name Benzenamine, 3-bromo-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylaniline

CAS RN

7745-91-7
Record name 3-Bromo-4-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7745-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluidine, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-methylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 3-bromo-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrotoluene (10.0 g, 46.3 mmol) was added to a mixture of water (60 mL), ethanol (130 mL) and acetic acid (40 mL) under nitrogen. The mixture was heated to 70° C. and iron powder (10.3 g, 185 mmol) was added portionwise. After the mixture was heated at refluxed for 2 hours, it was cooled and aqueous ammonia (34%, 180 mL) was added slowly. The mixture is filtered through celite and the aqueous phase was extracted with ethyl acetate. It was dried over MgSO4, filtered, and solvent was removed to give the product as a brown oil (6.0 g, 71%). LCMS (ESI): M+H=185.8.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.3 g
Type
catalyst
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

30 g (139 mmol) of 2-bromo-4-nitrotoluene are placed in 180 ml of water, 400 ml of ethanol and 110 ml of acetic acid in a round-bottomed flask and under a stream of nitrogen. The medium is heated to 70° C. and 31 g (556 mmol) of iron are added portionwise. The mixture is refluxed for 2 hours and, after cooling, 180 ml of 34% aqueous ammonia are added slowly. The mixture is filtered through Celite and the organic phase is extracted with water and ethyl acetate. It is then dried over magnesium sulfate, filtered and then evaporated. 25.5 g (100%) of the expected product are obtained in the form of a brown oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Name
Quantity
31 g
Type
catalyst
Reaction Step Six
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of 50.0 g (0.23 mol) 2-Bromo-4-nitro-toluene in 500 ml methanol was placed in a Parr hydrogenation bottle. To the solution was added 5.0 g Raney nickel. This mixture was hydrogenated at 30 psi H2 on the Parr hydrogenator for three hours with agitation. The Parr bottle was vented, the reaction mixture was filtered through diatomaceous earth (celite), and the filtrate was evaporated to yield 41.0 g (95%) of a yellow oil. IR (neat) 3329, 3144, 2604, 1609, 1288, 1030, 812 cm-1 ; 1H NMR (DMSO-d6) δ 2.13 (s, 3H), 5.60 (bs, 2H), 6.46 (dd, 1H, J=8.1 Hz, 2.3 Hz), 6.79 (d, 1H, J=2.3 Hz), 6.94 (d, 1H, J=8.2 Hz). HRMS calcd. for C7H8BrN: 184.9843. Found: 184.9840.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-4-nitrotoluene (50 g, 0.231 mol in ethylacetate (330 mL) and Ethanol (150 mL) was added Tin(II)chloride dihydrate (208 g, 0.924 mol) portionwise. The reaction mixture was stirred at room temperature overnight. The solution was then treated with potassium carbonate until pH=7 and filtered over celite. The filtrate was washed with water, aqueous NaHCO3, water and brine, dried (Mg2SO4), filtered and evaporated to give 42.71 g (100%) of 3-bromo-4-methylaniline. 1H NMR (300 MHz; CDCl3): 2.27 (s, 3 H), 3.57 (br s, 2 H), 6.54 (dd, J=2.7 Hz and 8.1 Hz, 1 H), 6.90 (d, J=2.1 Hz, 1 H), 6.98 (d, J=8.1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methylaniline
Reactant of Route 3
3-Bromo-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-methylaniline
Reactant of Route 5
3-Bromo-4-methylaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.